3-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide
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Overview
Description
3-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide is a complex organic compound that features a piperidine ring, a sulfonyl group, and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, which is then sulfonylated to introduce the sulfonyl group. The final step involves the coupling of the sulfonylated piperidine with a butanamide derivative under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
3-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as a drug candidate.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide involves its interaction with specific molecular targets. The sulfonyl group can form hydrogen bonds with target proteins, while the piperidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins and influence various biological pathways .
Properties
IUPAC Name |
3-methyl-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-13(2)11-17(20)18-15-6-8-16(9-7-15)23(21,22)19-10-4-5-14(3)12-19/h6-9,13-14H,4-5,10-12H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPRJMVCYMNQOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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